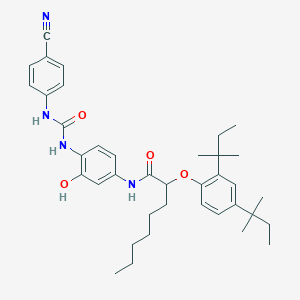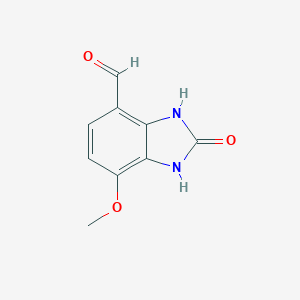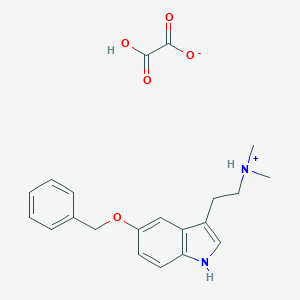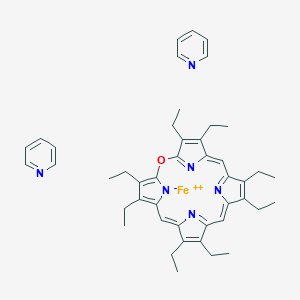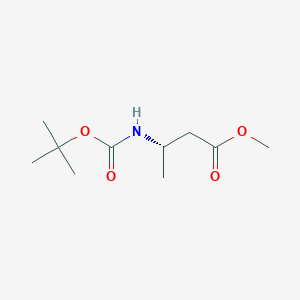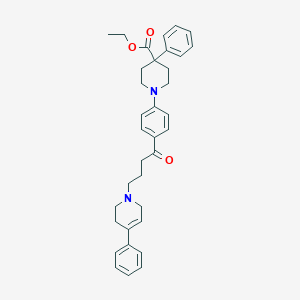
Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester is a chemical compound with potential applications in scientific research. It is a synthetic derivative of the natural compound isonipecotic acid, which has been shown to have various biological activities, including anticonvulsant and analgesic effects. The synthetic compound has been developed to enhance these properties and to provide researchers with a more potent and specific tool for investigating the mechanisms of action and physiological effects of isonipecotic acid.
Mécanisme D'action
The mechanism of action of isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. Specifically, it has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission and play a key role in the regulation of neuronal excitability. It may also affect the activity of glutamate receptors, which are responsible for excitatory neurotransmission and play a key role in learning and memory.
Effets Biochimiques Et Physiologiques
Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester has been shown to have various biochemical and physiological effects in animal models. It has been shown to have anticonvulsant and analgesic effects, as well as effects on anxiety and depression-like behaviors. It may also affect cognitive function, learning, and memory. These effects are believed to be mediated by its modulation of neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester in lab experiments is its potency and specificity. It has been designed to enhance the properties of isonipecotic acid and to provide researchers with a more potent and specific tool for investigating the mechanisms of action and physiological effects of this compound. However, one limitation is that it may have off-target effects or interact with other systems in the body, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester. One direction is to investigate its effects on other neurotransmitter systems and brain regions, to better understand its potential therapeutic applications and mechanisms of action. Another direction is to develop more potent and specific derivatives of isonipecotic acid, to further enhance its properties as a research tool. Finally, it may be useful to investigate the potential applications of isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester in human subjects, to determine its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester involves several steps of chemical reactions. The starting material is isonipecotic acid, which is first converted to its N-(4-phenylbutyryl) derivative. This intermediate is then reacted with 4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyric acid to form the final product, isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester. The synthesis has been optimized to provide high yields and purity of the final product.
Applications De Recherche Scientifique
Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester has potential applications in various fields of scientific research. It has been shown to have anticonvulsant and analgesic effects in animal models, indicating its potential as a therapeutic agent for neurological disorders and pain management. It has also been investigated for its effects on neurotransmitter systems, including GABA and glutamate, which play important roles in brain function and behavior. In addition, it has been studied for its potential as a tool for studying the mechanisms of action of isonipecotic acid and related compounds.
Propriétés
Numéro CAS |
102395-70-0 |
|---|---|
Nom du produit |
Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester |
Formule moléculaire |
C35H40N2O3 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
ethyl 4-phenyl-1-[4-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoyl]phenyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C35H40N2O3/c1-2-40-34(39)35(31-12-7-4-8-13-31)21-26-37(27-22-35)32-17-15-30(16-18-32)33(38)14-9-23-36-24-19-29(20-25-36)28-10-5-3-6-11-28/h3-8,10-13,15-19H,2,9,14,20-27H2,1H3 |
Clé InChI |
TZKLOSMKBJLQIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)C2=CC=C(C=C2)C(=O)CCCN3CCC(=CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)C2=CC=C(C=C2)C(=O)CCCN3CCC(=CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Autres numéros CAS |
102395-70-0 |
Synonymes |
ISONIPECOTIC ACID, 4-PHENYL-1-(p-(4-(4-PHENYL-1,2,5,6-TETRAHYDRO-1-PYR IDYL)BUTYR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





